3,4-Difluorophenylglycine

Descripción general

Descripción

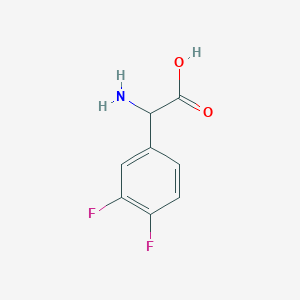

3,4-Difluorophenylglycine is a biochemical compound with the molecular formula C8H7F2NO2 and a molecular weight of 187.15 . It is commonly used for research and development purposes .

Molecular Structure Analysis

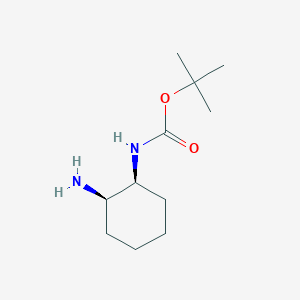

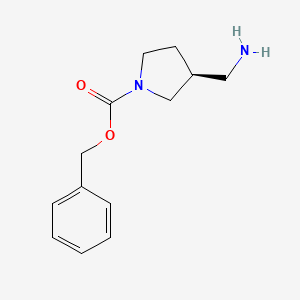

The molecular structure of 3,4-Difluorophenylglycine consists of a phenyl ring with two fluorine atoms substituted at the 3rd and 4th positions . The phenyl ring is attached to a glycine moiety, forming the complete structure of the compound .

Physical And Chemical Properties Analysis

3,4-Difluorophenylglycine has a molecular weight of 187.15 . It is typically stored at room temperature .

Aplicaciones Científicas De Investigación

Fluorine in Protein Environments

Fluorinated amino acids like 3,4-Difluorophenylglycine have significant importance in protein engineering. The study by Samsonov et al. (2009) delves into the physicochemical properties of fluorinated amino acids, using quantum mechanics (QM) and molecular dynamics (MD) approaches. This research illustrates that fluorine atoms in these groups can act as potential acceptors or donors of weak hydrogen bonds in protein environments. Additionally, the hydration of these amino acids was more favorable than their nonfluorinated analogues, highlighting the unique role of fluorine in protein engineering applications.

Anticonvulsant Activities

The anticonvulsant properties of 3,4-Dicarboxyphenylglycines (3,4-DCPG), closely related to 3,4-Difluorophenylglycine, were explored in studies by Moldrich et al. (2001) and Lee et al. (2003). These studies indicate the potential of 3,4-DCPG in treating epileptic seizures and inhibiting excitatory amino acid release in the rat cerebral cortex. Such findings suggest that derivatives of 3,4-Difluorophenylglycine could have similar therapeutic applications in the realm of neurology.

Structural Analysis and Bioconjugation

Wanat et al. (2020) discuss the synthesis and structural analysis of phosphonic acid analogues of phenylglycine, including those with fluorine atoms Wanat et al. (2020). These findings are relevant to 3,4-Difluorophenylglycine, highlighting the potential of fluorinated amino acids in medicinal chemistry and as building blocks for bioconjugation in drug development.

Safety and Hazards

When handling 3,4-Difluorophenylglycine, it’s important to avoid dust formation and avoid breathing in mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of accidental ingestion or contact with skin or eyes, seek medical attention immediately .

Mecanismo De Acción

Target of Action

The primary targets of 3,4-Difluorophenylglycine are currently not well-defined in the literature. This compound is a derivative of phenylglycine, which is known to interact with various enzymes and receptors in the body. The specific targets of 3,4-difluorophenylglycine and their roles are yet to be elucidated .

Mode of Action

The mode of action of 3,4-Difluorophenylglycine is contingent upon the specific reaction it engages in. Generally, this compound exhibits high reactivity, forming diverse covalent bonds with other molecules

Biochemical Pathways

The biochemical pathways affected by 3,4-Difluorophenylglycine are not clearly defined in the current literature. As a derivative of phenylglycine, it may potentially influence amino acid metabolism or other related biochemical pathways. The specific pathways and their downstream effects need to be investigated further .

Result of Action

The molecular and cellular effects of 3,4-Difluorophenylglycine’s action are currently not well-understood. Given its chemical structure, it may interact with various cellular components, leading to a range of potential effects. These effects need to be confirmed through rigorous scientific research .

Action Environment

The action, efficacy, and stability of 3,4-Difluorophenylglycine can be influenced by various environmental factors. For instance, pH, temperature, and the presence of other molecules can affect its reactivity and stability . Moreover, the compound should be stored at room temperature for optimal stability .

Propiedades

IUPAC Name |

2-amino-2-(3,4-difluorophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO2/c9-5-2-1-4(3-6(5)10)7(11)8(12)13/h1-3,7H,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPMRMNOQJFWMMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(C(=O)O)N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Difluorophenylglycine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(Thiophen-2-yl)carbonyl]pyridine](/img/structure/B1302316.png)

![Ethyl 3-[(4-chlorophenyl)amino]-3-oxopropanoate](/img/structure/B1302342.png)